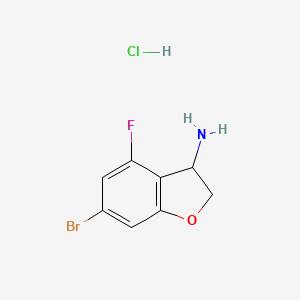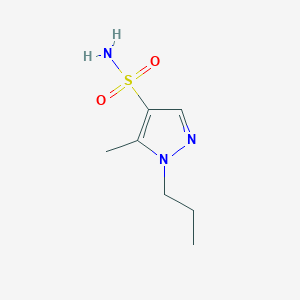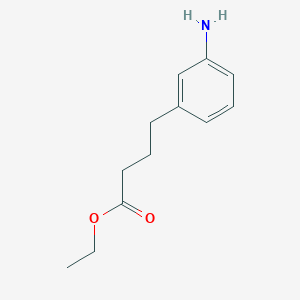
2-Acetamido-5-chloro-4-methoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamido-5-chloro-4-methoxybenzoic acid is an organic compound with the molecular formula C10H10ClNO4 It is a derivative of benzoic acid, featuring an acetamido group, a chlorine atom, and a methoxy group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-5-chloro-4-methoxybenzoic acid typically involves the acylation of 5-chloro-2-methoxybenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetamido-5-chloro-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The acetamido group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-Acetamido-5-hydroxy-4-methoxybenzoic acid.
Reduction: 2-Amino-5-chloro-4-methoxybenzoic acid.
Substitution: 2-Acetamido-5-(substituted)-4-methoxybenzoic acid.
Wissenschaftliche Forschungsanwendungen
2-Acetamido-5-chloro-4-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for various chemical processes.
Wirkmechanismus
The mechanism of action of 2-Acetamido-5-chloro-4-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, while the chlorine and methoxy groups can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target enzymes or receptors, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetamido-5-chloro-4-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
2-Amino-5-chloro-4-methoxybenzoic acid: Similar structure but with an amino group instead of an acetamido group.
5-Chloro-2-methoxybenzoic acid: Lacks the acetamido group.
Uniqueness
2-Acetamido-5-chloro-4-methoxybenzoic acid is unique due to the presence of both the acetamido and methoxy groups, which confer specific chemical and biological properties. The combination of these functional groups allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
62492-44-8 |
|---|---|
Molekularformel |
C10H10ClNO4 |
Molekulargewicht |
243.64 g/mol |
IUPAC-Name |
2-acetamido-5-chloro-4-methoxybenzoic acid |
InChI |
InChI=1S/C10H10ClNO4/c1-5(13)12-8-4-9(16-2)7(11)3-6(8)10(14)15/h3-4H,1-2H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
ZGTNWBIPVUMEGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C=C1C(=O)O)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,2-Difluoro-2-[5-methyl-2-(trifluoromethyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13502253.png)


![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-chlorobutanoate](/img/structure/B13502266.png)






